2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Description
This compound belongs to the pyrazolo-pyrido-triazine class, characterized by a fused heterocyclic core with a benzamide substituent.
Properties
IUPAC Name |
2-chloro-N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN6O2/c16-10-4-2-1-3-9(10)14(23)20-21-8-6-11-13(15(21)24)19-18-12-5-7-17-22(11)12/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHWXUJQHAWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions to form the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility: The target compound’s benzamide group contributes to moderate lipophilicity, whereas derivatives with carboxylic acid (e.g., acetic acid) or hydroxyl groups exhibit higher polarity and solubility .
Impact of Halogenation :
- Chlorine in the benzamide moiety (target compound) and 4-chlorophenyl group (compound 9) may improve binding to hydrophobic enzyme pockets .
- Fluorine in Y020-9211 enhances metabolic stability, a common strategy in drug design .
Core Heterocycle Variations :
- Pyrazolo-pyrido-triazine derivatives (target and compounds) differ from pyrazolo-triazolo-pyrimidines () in ring fusion patterns, which could alter electronic properties and biological targets .
Synthetic Considerations :
- Solvent-free synthesis (e.g., compound 10 in ) and reflux conditions (e.g., compound 9) highlight methods for optimizing yields in related compounds .
Research Implications and Gaps
- Biological Activity: While EGFR-TK inhibition is noted for pyrazolo-triazolo-pyrimidines , direct evidence for the target compound’s activity is lacking. Further assays (e.g., kinase profiling) are needed.
- Physicochemical Data : Experimental measurements of solubility, logP, and stability would clarify structure-property relationships.
Biological Activity
The compound 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉ClN₄O
- Molecular Weight : 276.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a triazine core linked to a pyrazolo-pyridine moiety, which is known for its diverse biological activities.
Antiproliferative Activity
Research has shown that derivatives of pyrazolo[5,1-c]pyrido compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that these compounds can inhibit cell growth in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various in vitro assays such as DPPH and FRAP. These assays indicate that the compound can scavenge free radicals effectively, suggesting its potential use in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes like COX-2 and LOX. The IC₅₀ values for these inhibitory actions are reported in the sub-micromolar range, indicating potent activity against inflammation .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The compound's structural features allow it to form stable complexes with cellular proteins involved in signaling pathways related to cell proliferation and survival.
Study 1: Antiproliferative Effects on Cancer Cells
A recent study evaluated the antiproliferative effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell viability with IC₅₀ values of 12 µM for MCF-7 and 15 µM for A549 cells. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway .
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, the compound was tested against various radical species using DPPH and ORAC assays. Results indicated that it exhibited a significant reduction in radical concentration compared to control groups, highlighting its potential as a therapeutic agent against oxidative stress .
Data Table of Biological Activities
| Activity Type | Assay Method | IC₅₀ Value | Cell Line/Model |
|---|---|---|---|
| Antiproliferative | MTT Assay | 12 µM | MCF-7 (Breast Cancer) |
| 15 µM | A549 (Lung Cancer) | ||
| Antioxidant | DPPH | N/A | In Vitro |
| ORAC | N/A | In Vitro | |
| Anti-inflammatory | COX-2 Inhibition | Sub-micromolar | Neutrophils |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
